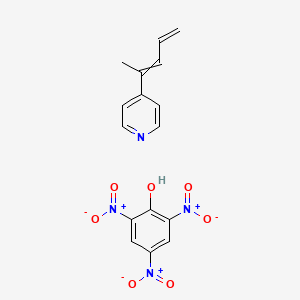
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol is a complex organic compound that combines the structural elements of both 4-Penta-2,4-dien-2-ylpyridine and 2,4,6-trinitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the coupling with 4-Penta-2,4-dien-2-ylpyridine. The nitration process requires a mixture of concentrated sulfuric acid and nitric acid under controlled conditions to introduce nitro groups onto the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where phenol is treated with nitrating agents. The subsequent coupling reaction with 4-Penta-2,4-dien-2-ylpyridine is carried out under specific conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the nitro groups on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine water and dilute nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups on the phenol ring play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dye production.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Nitrobenzene: Employed in the synthesis of aniline and other chemicals.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
CAS No. |
60499-05-0 |
|---|---|
Molecular Formula |
C16H14N4O7 |
Molecular Weight |
374.30 g/mol |
IUPAC Name |
4-penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-3-4-9(2)10-5-7-11-8-6-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1H2,2H3;1-2,10H |
InChI Key |
VJWBQQMJFUBRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C)C1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















